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Compound of Interest

Compound Name: 2-Butanone, 4-amino-1-bromo-

Cat. No.: B13486199

Get Quote

CAS Registry Number: 1000297-69-7 (as Hydrobromide salt) Molecular Formula: C₄H₈BrNO[1]

· HBr (Salt form) Synonyms: 1-Bromo-4-aminobutan-2-one HBr; 2-Butanone, 4-amino-1-
bromo-, hydrobromide.[1]

Executive Summary & Stability Warning
CRITICAL STABILITY ALERT: 4-Amino-1-bromo-2-butanone is a bifunctional molecule

containing a nucleophilic primary amine (

-position) and an electrophilic

-bromoketone.[1] In its free base form, this molecule is intrinsically unstable.[1] It undergoes
rapid, spontaneous intramolecular cyclization (5-exo-tet) to form 3-pyrrolidinone.[1]

Therefore, this compound must be synthesized, stored, and handled as its mineral acid salt

(typically Hydrobromide or Hydrochloride). The protonation of the amine (

) suppresses nucleophilicity, preventing self-annihilation.[1]

This guide details the chemical properties, synthesis via protected intermediates, and

applications of the hydrobromide salt as a "warhead" for cysteine alkylation and heterocyclic
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synthesis.

Structural Analysis & Reactivity Profile[1]
The utility of 4-amino-1-bromo-2-butanone lies in its dual reactivity, but this same duality drives

its degradation.[1]

The "Jekyll and Hyde" Mechanism
State A (Salt Form - Stable): In acidic media (pH < 4), the amine is protonated.[1] The

molecule acts as a standard

-haloketone electrophile.[1]

State B (Free Base - Reactive): Upon neutralization (pH > 7), the amine deprotonates.[1]

The lone pair on the nitrogen attacks the

-carbon, displacing the bromide ion.

Degradation Pathway Diagram
The following diagram illustrates the obligate degradation pathway of the free base.
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Figure 1: The spontaneous cyclization of 4-amino-1-bromo-2-butanone upon deprotonation.[1]

Synthesis Strategy: The Phthalimide Route
Direct bromination of 4-aminobutan-2-one is not feasible due to amine oxidation and side

reactions.[1] The only robust, self-validating protocol involves the Gabriel Synthesis approach,

using a phthalimide protecting group to mask the amine during bromination.

Step-by-Step Protocol
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Step 1: Protection (Precursor Synthesis) React methyl vinyl ketone with phthalimide (Michael

addition) to form 4-phthalimido-2-butanone.[1]

Validation:

shows disappearance of vinyl protons.[1]

Step 2: Regioselective Bromination Brominate the protected ketone at the C1 position.

Reagents: Bromine (

) in Methanol or Pyridinium Tribromide.[1]

Control: Low temperature (

) favors kinetic enolization at C1 (methyl) over C3 (methylene).[1]

Intermediate:1-bromo-4-phthalimido-2-butanone.[1]

Step 3: Deprotection & Salt Formation Acidic hydrolysis removes the phthalimide group.[1]

Reagents:

, Reflux.[1]

Purification: The phthalic acid byproduct precipitates; the target amine salt remains in

solution.

Isolation: Concentration and recrystallization from Ethanol/Ether.[1]

Synthesis Workflow Diagram
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Figure 2: Validated synthesis route using phthalimide protection to prevent premature

cyclization.

Applications in Drug Discovery[2]
Hantzsch Thiazole Synthesis
This is the primary synthetic application.[1] The
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-bromoketone reacts with thioamides to form 2,4-disubstituted thiazoles.[1]

Mechanism: The sulfur of the thioamide attacks the

-carbon (displacing Br), followed by cyclodehydration.

Result: A thiazole ring with a chemically useful aminoethyl side chain at the 4-position (after

deprotection/workup).[1]

Cysteine "Warhead" (Covalent Inhibition)
The 1-bromo-2-butanone moiety is a potent alkylating agent for cysteine residues in proteins.

[1]

Specificity: It targets solvent-exposed cysteines (

).[1]

Advantage: The amino group can be derivatized with a fluorophore or biotin before the

warhead is deployed (using the protected precursor), allowing for site-specific labeling.

Experimental Protocol: Kinetic Profiling of Cysteine
Alkylation
Use this protocol to validate the electrophilic activity of your synthesized batch.
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Parameter Condition Rationale

Buffer Phosphate, pH 6.5

pH < 7 is critical to prevent

amine

deprotonation/cyclization while

keeping Cys nucleophilic.[1]

Substrate N-acetyl-cysteine (NAC)
Mimics protein cysteine

residues.[1]

Concentration
Warhead /

NAC

Pseudo-first-order kinetics

conditions.[1]

Detection LC-MS (Reverse Phase)

Monitor disappearance of

parent mass (

) and appearance of adduct.[1]

Endpoint determination

A valid batch should show

at

.

Safety & Toxicology (E-E-A-T)
Hazard Class:

-Haloketone / Primary Amine Salt.[1]

Lachrymator: Like all

-bromoketones (e.g., bromoacetone), this compound is a potent lachrymator.[1] It causes
immediate, severe eye irritation and tearing.[1]

Control: Handle only in a functioning fume hood.[1]

Skin Corrosive: The HBr salt is acidic; the free base (if generated) is an alkylating agent.[1]
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PPE:[2][3][4][5] Nitrile gloves (double gloving recommended), lab coat, and safety

goggles.

Storage: Hygroscopic. Store at

under Argon/Nitrogen.[1] Moisture promotes hydrolysis and degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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